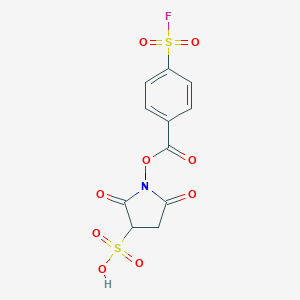
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, commonly known as FSB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive molecule with a sulfonate group, a fluorosulfonyl group, and a benzoyloxy group. FSB has been extensively studied for its potential use as a biochemical probe due to its ability to modify proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of FSB involves the covalent modification of cysteine residues in proteins. The fluorosulfonyl group of FSB reacts with the thiol group of cysteine, forming a stable sulfonate adduct. This modification can alter the function and activity of the protein, allowing for the study of its role in biological processes.
Efectos Bioquímicos Y Fisiológicos
FSB has been shown to have a variety of biochemical and physiological effects, depending on its target protein. For example, FSB has been used to selectively modify the cysteine residues of the protein kinase C (PKC) family, resulting in the inhibition of PKC activity. This inhibition can lead to a decrease in cell proliferation and migration, making FSB a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FSB in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other biomolecules. However, FSB can be highly reactive and may modify unintended targets, leading to off-target effects. Additionally, FSB is a toxic compound and must be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of FSB in scientific research. One area of interest is the development of FSB-based probes for the study of protein function and activity. These probes could be used to identify novel drug targets and to study disease pathways. Another potential direction is the use of FSB as a tool for the development of new therapeutic agents, such as anti-cancer drugs. Finally, FSB could be used in the development of biosensors for the detection of specific biomolecules in biological samples.
Métodos De Síntesis
FSB can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydroxide and benzoyl chloride to form FSB.
Aplicaciones Científicas De Investigación
FSB has been used in a variety of scientific research applications, including protein modification, enzyme inhibition, and chemical biology. It has been shown to selectively modify cysteine residues in proteins, which can be used to study protein function and activity. FSB has also been used as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cancer and other diseases.
Propiedades
Número CAS |
142439-47-2 |
|---|---|
Nombre del producto |
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid |
Fórmula molecular |
C11H8FNO9S2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H8FNO9S2/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21/h1-4,8H,5H2,(H,19,20,21) |
Clave InChI |
ATTYFJLOQAZRCE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
Sinónimos |
SSFSB sulfo-N-succinimidyl-4-(fluorosulfonyl)benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



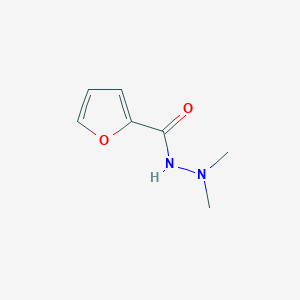
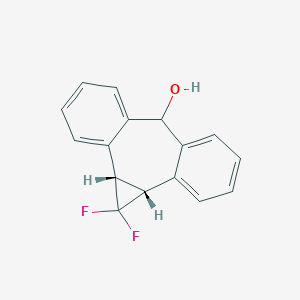
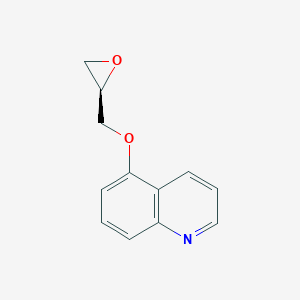
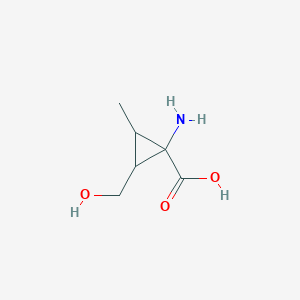
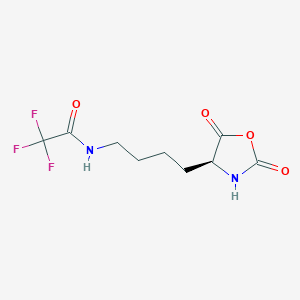
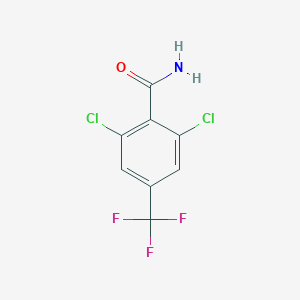
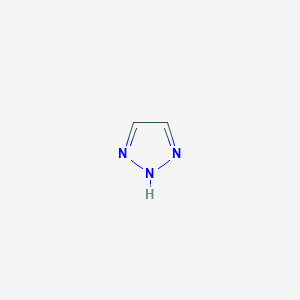
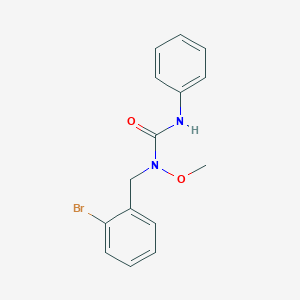
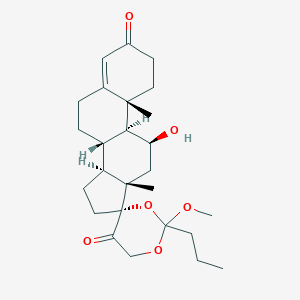
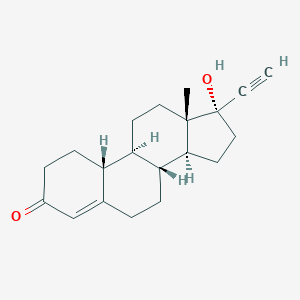
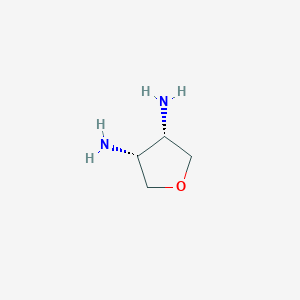
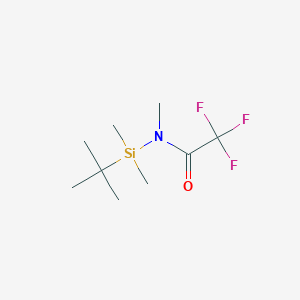
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)